Surotomycin

Clostridioides difficile infection Antimicrobial susceptibility testing Lipopeptide antibiotics

Standard anti-CDI antibiotics fail to eradicate stationary-phase C. difficile and lack biofilm activity, compromising recurrence research. Surotomycin addresses these gaps: • Calcium-dependent membrane depolarizer; kills growing & stationary-phase C. difficile at ≤16× MIC • Penetrates biofilms in <1 hr (P<0.001 vs. vancomycin); disrupts biofilm architecture • Retains full potency vs. metronidazole/vancomycin-reduced isolates (MIC 0.125-0.5 mg/L) • 4-fold more potent than daptomycin vs. C. difficile (MIC90 0.5 vs. 2 μg/mL) Reliable reference standard for persistence, biofilm, and resistance surveillance studies. Custom synthesis available.

Molecular Formula C77H101N17O26
Molecular Weight 1680.7 g/mol
CAS No. 1233389-51-9
Cat. No. B1503526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSurotomycin
CAS1233389-51-9
SynonymsCB-183,315
surotomycin
Molecular FormulaC77H101N17O26
Molecular Weight1680.7 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=C(C=C1)C(=CC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC4C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC4=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C5=CC=CC=C5N)C)C
InChIInChI=1S/C77H101N17O26/c1-6-7-8-14-41-20-22-42(23-21-41)37(2)25-58(98)86-49(27-43-33-81-47-18-12-10-15-44(43)47)71(113)89-50(29-57(80)97)72(114)91-53(32-64(107)108)73(115)94-66-40(5)120-77(119)54(28-56(96)45-16-9-11-17-46(45)79)92-76(118)65(38(3)26-61(101)102)93-74(116)55(36-95)87-60(100)34-82-68(110)51(30-62(103)104)88-67(109)39(4)84-70(112)52(31-63(105)106)90-69(111)48(19-13-24-78)85-59(99)35-83-75(66)117/h9-12,15-18,20-23,25,33,38-40,48-55,65-66,81,95H,6-8,13-14,19,24,26-32,34-36,78-79H2,1-5H3,(H2,80,97)(H,82,110)(H,83,117)(H,84,112)(H,85,99)(H,86,98)(H,87,100)(H,88,109)(H,89,113)(H,90,111)(H,91,114)(H,92,118)(H,93,116)(H,94,115)(H,101,102)(H,103,104)(H,105,106)(H,107,108)/b37-25+/t38-,39-,40-,48+,49+,50-,51+,52+,53+,54+,55-,65+,66+/m1/s1
InChIKeyDYNMYYRPPFVAKR-CWXHRMTKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Surotomycin Overview


Surotomycin (CB-183,315; MK-4261) is an orally administered, minimally absorbed cyclic lipopeptide antibiotic in phase 3 clinical development for the treatment of Clostridioides difficile infection (CDI) [1]. It is a semisynthetic derivative of daptomycin, generated through enzymatic cleavage and structural modification of the parent lipopeptide [2]. Surotomycin acts as a calcium-dependent membrane depolarizing agent, dissipating the bacterial membrane potential without pore formation, leading to rapid bactericidal activity against both growing and nongrowing C. difficile cells [3]. Its narrow spectrum of activity against Gram-positive pathogens, with minimal effect on Gram-negative gastrointestinal microbiota, positions it as a microbiome-sparing CDI therapeutic candidate [4].

Surotomycin Key Differentiators


Surotomycin cannot be freely interchanged with other anti-CDI antibiotics due to fundamental differences in its mechanism of action, spectrum of activity, and performance against resistant isolates. Unlike vancomycin, which inhibits cell wall synthesis and primarily kills rapidly growing cells, surotomycin acts as a membrane depolarizing agent that kills both growing and stationary-phase C. difficile cells [1]. Compared with fidaxomicin, surotomycin exhibits a distinct in vitro potency profile against specific ribotypes and a different clinical efficacy trajectory [2]. Additionally, surotomycin retains full activity against isolates with reduced susceptibility to metronidazole and vancomycin—a critical attribute given emerging resistance to first-line agents [3]. The evidence below quantifies these differences to support informed procurement and research application decisions.

Surotomycin Comparative Evidence


In Vitro Potency vs Daptomycin Against C. difficile

Surotomycin demonstrates significantly improved in vitro activity compared with its parent compound daptomycin against C. difficile clinical isolates. In a structure-activity relationship study, surotomycin exhibited an MIC90 of 0.5 μg/mL against a panel of C. difficile strains including epidemic NAP1/027 isolates, whereas daptomycin showed an MIC90 of 2 μg/mL [1]. This represents a 4-fold improvement in potency. Furthermore, against laboratory-derived daptomycin-resistant Enterococcus faecium, surotomycin maintained an MIC of 4 μg/mL compared with daptomycin's MIC of >32 μg/mL [2]. Surotomycin also demonstrated an MIC serum shift of 4-fold, comparable to daptomycin's 2-fold shift, indicating similar protein binding behavior [2].

Clostridioides difficile infection Antimicrobial susceptibility testing Lipopeptide antibiotics

In Vitro Potency vs Vancomycin Against C. difficile

Surotomycin demonstrates a 4-fold greater in vitro potency than vancomycin against C. difficile and other Gram-positive bacteria [1]. In a study of 100 contemporary clinical C. difficile isolates from Spain, surotomycin exhibited an MIC range of ≤0.06–2 mg/L with a geometric mean (GM) of 0.31 mg/L and MIC50/90 of 0.25/0.5 mg/L [2]. In the same study, vancomycin showed an MIC range of 0.125–2 mg/L with a GM of 0.48 mg/L and MIC50/90 of 0.5/1 mg/L [2]. The geometric mean MIC of surotomycin was 1.55-fold lower than that of vancomycin (0.31 vs 0.48 mg/L), and the MIC90 was 2-fold lower (0.5 vs 1 mg/L). Across a larger surveillance study of 511 isolates, surotomycin MICs ranged from 0.06 to 2 μg/mL with MIC50/90 both at 0.5 μg/mL, while vancomycin MICs ranged from 0.5 to 4 μg/mL with MIC50/90 of 1 and 2 μg/mL, respectively [3].

Antimicrobial susceptibility MIC testing CDI therapeutics

Potency Against Metronidazole- and Vancomycin-Resistant C. difficile

A critical differentiator for surotomycin is its retained activity against C. difficile isolates with elevated MICs to first-line therapies. In a study of 100 clinical isolates, 10 strains with reduced susceptibility to metronidazole (n=6) and vancomycin (n=4) were specifically tested [1]. Against isolates with reduced metronidazole susceptibility, surotomycin maintained an MIC range of 0.25–1 mg/L with a GM of 0.45 mg/L. Against isolates with reduced vancomycin susceptibility, surotomycin showed an MIC range of 0.125–0.5 mg/L with a GM of 0.25 mg/L [1]. Importantly, no cross-resistance to surotomycin was observed in isolates with elevated MICs to other antibiotics, including vancomycin, metronidazole, rifampin, ampicillin, or moxifloxacin [2]. The rate of spontaneous resistance to surotomycin was below the limit of detection (<10⁻⁸ to <10⁻⁹) at 16× and 32× MIC for all C. difficile and enterococcal isolates tested [2].

Antimicrobial resistance Reduced susceptibility CDI therapy

Bactericidal Activity Against Growing and Dormant C. difficile

Surotomycin exhibits concentration-dependent killing of both logarithmic-phase and stationary-phase C. difficile cultures at concentrations ≤16× MIC [1]. This contrasts with vancomycin, which primarily kills rapidly growing cells through inhibition of peptidoglycan biosynthesis [1]. In time-kill studies, surotomycin at 20× MIC achieved ≥3-log-unit reduction in CFU/mL within ≤8 hours against naive and reduced-susceptibility isolates of C. difficile, vancomycin-susceptible Enterococcus, and vancomycin-resistant Enterococcus [2]. The only exception was the C. difficile BK strain, which showed a 2.6-log-unit reduction [2]. Mechanistically, surotomycin dissipates the membrane potential of C. difficile without pore formation (no propidium iodide permeability changes), in contrast to daptomycin which forms membrane pores [1].

Bactericidal activity Stationary-phase killing Mechanism of action

Phase 3 Clinical Efficacy vs Vancomycin

Clinical efficacy data from two phase 3 trials provide divergent outcomes. In the first pivotal trial (NCT01597505; n=570), surotomycin failed to meet non-inferiority criteria versus vancomycin for the primary endpoint of clinical response at end of treatment (79.0% vs 83.6%; difference −4.6%; 95% CI −11.0 to 1.9) and for sustained clinical response (60.6% vs 61.4%; difference −0.8%; 95% CI −8.8 to 7.1) [1]. In the second pivotal trial (NCT01598311; n=577), surotomycin demonstrated non-inferiority to vancomycin for clinical response at end of treatment (83.4% vs 82.1%; difference 1.4%; 95% CI −4.9 to 7.6) but did not demonstrate superiority for sustained clinical response (63.3% vs 59.0%; difference 4.3%; 95% CI −3.6 to 12.2) [2]. A meta-analysis comparing surotomycin with fidaxomicin found that surotomycin did not show significant improvement in sustained clinical cure (RR 1.05, 95% CI 0.96–1.14; moderate-certainty evidence), whereas fidaxomicin demonstrated significant improvement across seven studies [3].

Phase 3 clinical trial Clinical efficacy CDI outcomes

Biofilm Disruption vs Vancomycin and Metronidazole

Both surotomycin and fidaxomicin were significantly more effective than vancomycin or metronidazole at killing vegetative cells in established C. difficile biofilms (P < 0.001) [1]. Fluorescently labeled surotomycin and fidaxomicin penetrated C. difficile biofilms in less than 1 hour [1]. After 24 hours of treatment at 25× MIC, scanning electron microscopy demonstrated that both surotomycin and fidaxomicin disrupted the biofilm structure, while metronidazole had no observable effect [1]. The geometric mean MIC of surotomycin was 0.31 mg/L compared with 0.06 mg/L for fidaxomicin, indicating fidaxomicin is approximately 5-fold more potent in vitro [2]; however, both agents exhibited comparable biofilm penetration kinetics [1].

Biofilm penetration Antibiofilm activity CDI recurrence

Surotomycin Research Applications


Susceptibility Testing of Resistant C. difficile Isolates

Surotomycin retains full in vitro potency against C. difficile isolates with elevated MICs to metronidazole and vancomycin, with no observed cross-resistance [1][2]. Researchers studying antimicrobial resistance in CDI should prioritize surotomycin as a comparator agent when characterizing isolates that exhibit reduced susceptibility to first-line therapies. The compound's MIC range of 0.125–0.5 mg/L against vancomycin-reduced isolates and 0.25–1 mg/L against metronidazole-reduced isolates provides a reliable benchmark for surveillance studies.

C. difficile Biofilm Research Models

Surotomycin's demonstrated ability to penetrate C. difficile biofilms in <1 hour and disrupt biofilm architecture significantly outperforms vancomycin and metronidazole (P < 0.001) [3]. This evidence supports the selection of surotomycin for in vitro biofilm models investigating persistent CDI, treatment failure, and recurrence mechanisms. The compound serves as a positive control for biofilm disruption studies where standard-of-care agents fail to show activity.

Stationary-Phase and Dormant Cell Models

Unlike vancomycin, which primarily kills rapidly growing cells, surotomycin kills both logarithmic-phase and stationary-phase C. difficile cultures at concentrations ≤16× MIC [4]. This unique property makes surotomycin an essential tool for investigating bacterial persistence, dormancy, and the role of nongrowing subpopulations in CDI pathogenesis and recurrence.

Benchmark for Novel Lipopeptide Development

Surotomycin's well-characterized structure-activity relationship and 4-fold potency improvement over daptomycin against C. difficile (MIC90 0.5 vs 2 μg/mL) [5] establish it as a benchmark comparator for medicinal chemistry programs developing next-generation cyclic lipopeptides. The compound's defined serum shift profile (4-fold) and activity against daptomycin-resistant enterococci (MIC 4 vs >32 μg/mL) [6] provide valuable reference points for optimizing pharmacokinetic properties and resistance profiles of novel analogs.

Technical Documentation Hub

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